3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide
Overview
Description
3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the phenyl groups through substitution reactions. The oxo groups are then added via oxidation reactions using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent extraction and recrystallization are common purification methods used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This inhibition can modulate neurotransmitter levels and affect cognitive functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]aniline: Shares structural similarities and is used in similar research applications.
Uniqueness
3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c29-21(27-15-13-26(14-16-27)19-9-5-2-6-10-19)17-20-22(30)24-11-12-28(20)23(31)25-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,30)(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMZGTWGPZDLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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